4-Chloro-1-isocyano-2-methoxybenzene
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Overview
Description
4-Chloro-1-isocyano-2-methoxybenzene is an organic compound with the molecular formula C8H6ClNO It is characterized by the presence of a chloro group, an isocyano group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-chloro-2-methoxyphenylamine with phosgene or triphosgene to form the corresponding isocyanate, which is then converted to the isocyanide using a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for 4-Chloro-1-isocyano-2-methoxybenzene are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-isocyano-2-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The isocyano group can be oxidized to form isocyanates or reduced to form amines.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 4-chloro-2-methoxyphenyl isocyanate.
Reduction: Formation of 4-chloro-2-methoxyaniline.
Coupling: Formation of biaryl compounds with various functional groups.
Scientific Research Applications
4-Chloro-1-isocyano-2-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1-isocyano-2-methoxybenzene involves its ability to act as a nucleophile or electrophile in various chemical reactions. The isocyano group is particularly reactive, allowing the compound to participate in a wide range of organic transformations. The chloro and methoxy groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-isocyano-1-methoxybenzene: Similar structure but with different positioning of the isocyano and methoxy groups.
4-Methoxyphenyl isocyanide: Lacks the chloro group, leading to different reactivity and applications.
4-Isocyanoanisole: Another isomer with the isocyano group in a different position.
Uniqueness
4-Chloro-1-isocyano-2-methoxybenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.
Properties
IUPAC Name |
4-chloro-1-isocyano-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZZHEXGQMHGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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